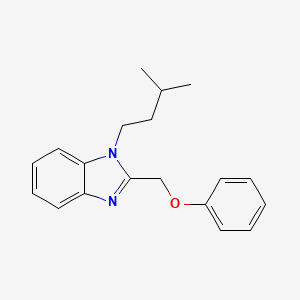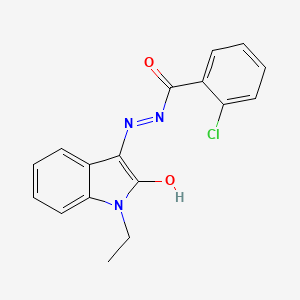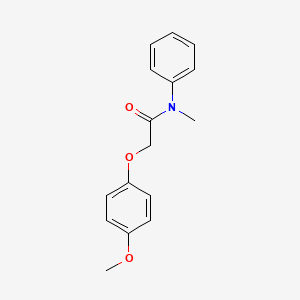
4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide, also known as U0126, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the activity of mitogen-activated protein kinase (MAPK) signaling pathways. U0126 has been shown to have significant effects on cell proliferation, differentiation, apoptosis, and other cellular processes.
作用機序
4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide works by selectively inhibiting the activity of MAPK signaling pathways, specifically the activity of ERK and p38 MAPK. It does this by binding to the ATP-binding site of MAPK kinases (MEKs), which are upstream regulators of ERK and p38 MAPK. By inhibiting the activity of MEKs, 4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide prevents the activation of ERK and p38 MAPK, which in turn inhibits downstream signaling events and cellular processes.
Biochemical and Physiological Effects:
4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide has been shown to have significant effects on cell proliferation, differentiation, apoptosis, and other cellular processes. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and melanoma. 4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide has also been shown to induce differentiation in various cell types, such as neuronal cells and adipocytes. In addition, 4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide has been shown to induce apoptosis in cancer cells and protect against ischemic injury in neuronal cells.
実験室実験の利点と制限
One of the main advantages of 4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide is its specificity for the MAPK signaling pathway, which allows for selective inhibition of ERK and p38 MAPK. This specificity makes 4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide a valuable tool for studying the role of MAPK signaling in various cellular processes. However, 4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide also has some limitations. It has been shown to have off-target effects on other kinases, such as MEK5 and Raf, which can complicate interpretation of results. In addition, 4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide has a short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in animal studies.
将来の方向性
There are many potential future directions for research on 4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide. One area of interest is the development of more selective inhibitors of MAPK signaling pathways, which could help to overcome some of the limitations of 4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide. Another area of interest is the use of 4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide in combination with other inhibitors or chemotherapeutic agents to enhance its effectiveness in cancer treatment. Finally, there is growing interest in the role of MAPK signaling in aging and age-related diseases, which could lead to new avenues of research for 4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide.
合成法
4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 4,6-dichloropyrimidine with morpholine to form 4,6-dichloro-1,3,5-triazine-2-amine. The resulting compound is then reacted with N,N-dimethylformamide dimethyl acetal to form 4,6-di-N,N-dimethylamino-1,3,5-triazine-2-amine. The final step involves the reaction of the intermediate with 2-(2-aminoethoxy)ethanol and triethylamine to form 4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide.
科学的研究の応用
4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide has been widely used in scientific research to study the MAPK signaling pathway and its role in various cellular processes. It has been shown to be effective in inhibiting the activity of both extracellular signal-regulated kinase (ERK) and p38 MAPK, which are key components of the MAPK signaling pathway. 4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide has been used to study the role of MAPK signaling in cell proliferation, differentiation, apoptosis, and other cellular processes. It has also been used to study the effects of various stimuli on MAPK signaling, such as growth factors, cytokines, and environmental stress.
特性
IUPAC Name |
4,6-dimorpholin-4-yl-1,3,5-triazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O3/c13-9(19)10-14-11(17-1-5-20-6-2-17)16-12(15-10)18-3-7-21-8-4-18/h1-8H2,(H2,13,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGASMYTXMIKIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)C(=O)N)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Carbamoyl-4,6-dimorpholyl-sym-triazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5778764.png)
![N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5778785.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5778792.png)

![2-ethyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5778813.png)
![N-[4-(aminosulfonyl)benzyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B5778820.png)
![4-methyl-N-(2-methylphenyl)-2-[(4-methylphenyl)amino]-5-pyrimidinecarboxamide](/img/structure/B5778828.png)
![2-hydroxy-5-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5778834.png)


![2-{[(4-iodophenyl)amino]methylene}cyclohexanone](/img/structure/B5778859.png)

![4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B5778871.png)